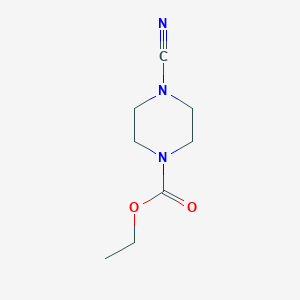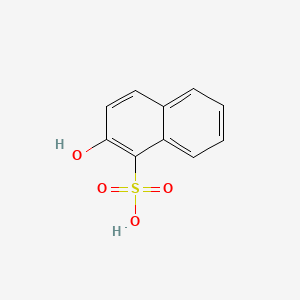
2-hydroxynaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₃S. It is a derivative of naphthalene, where a hydroxyl group is attached to the second position and a sulfonic acid group is attached to the first position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-hydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 2-hydroxynaphthalene with sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position .
Industrial Production Methods: In industrial settings, the production of 1-naphthalenesulfonic acid, 2-hydroxy- often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonates or naphthalenesulfinates.
Substitution: Formation of various substituted naphthalenes, depending on the reagent used.
Applications De Recherche Scientifique
2-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of surfactants, dispersants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
2-Naphthalenesulfonic acid: Similar structure but with the sulfonic acid group at the second position.
1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Contains an amino group in addition to the hydroxyl and sulfonic acid groups.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another derivative with an amino group at the fourth position
Uniqueness: 2-hydroxynaphthalene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and sulfonic acid groups allows for versatile applications in various chemical processes and industries .
Propriétés
Numéro CAS |
567-47-5 |
|---|---|
Formule moléculaire |
C10H8O4S |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
2-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14) |
Clé InChI |
SGBQUMZTGSQNAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




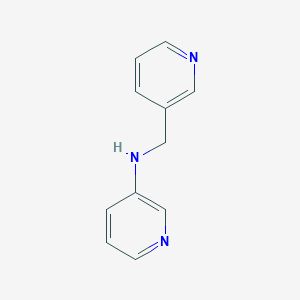

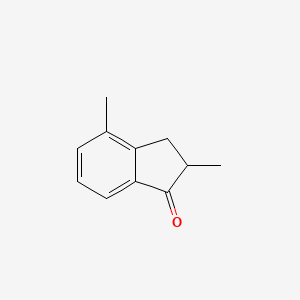
![N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B8800553.png)
![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)
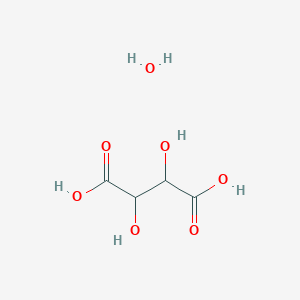
![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)

